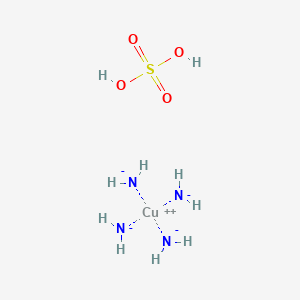

Tetraamminecopper(2+) sulfate

Beschreibung

Structure

2D Structure

Eigenschaften

CAS-Nummer |

14283-05-7 |

|---|---|

Molekularformel |

CuH12N4O4S |

Molekulargewicht |

227.73 g/mol |

IUPAC-Name |

copper;azane;sulfate |

InChI |

InChI=1S/Cu.4H3N.H2O4S/c;;;;;1-5(2,3)4/h;4*1H3;(H2,1,2,3,4)/q+2;;;;;/p-2 |

InChI-Schlüssel |

MJIHMGIXWVSFTF-UHFFFAOYSA-L |

SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].OS(=O)(=O)O.[Cu+2] |

Kanonische SMILES |

N.N.N.N.[O-]S(=O)(=O)[O-].[Cu+2] |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Process Optimization

Refined Precipitation Techniques for Enhanced Purity and Yield

The conventional synthesis of tetraamminecopper(II) sulfate (B86663) involves the reaction of an aqueous solution of copper(II) sulfate with an excess of concentrated ammonia (B1221849). chegg.com The resulting deep blue solution contains the tetraamminecopper(II) complex ion, [Cu(NH₃)₄]²⁺. wikipedia.org The product is then precipitated by adding a less polar solvent, such as ethanol (B145695) or isopropanol, which reduces its solubility. sciencemadness.org

To improve purity and yield, refined precipitation techniques focus on controlling the rate of crystallization. Slow, controlled addition of the precipitating agent and maintaining a constant temperature can lead to the formation of larger, more well-defined crystals, which are easier to filter and wash, thereby reducing the inclusion of impurities. prepchem.comyoutube.com Cooling the mixture in an ice bath after the addition of the precipitating agent further enhances the yield by maximizing the amount of product that crystallizes out of the solution. creative-chemistry.org.uk

A method involving the slow diffusion of ethanol into the aqueous ammoniacal copper solution over an extended period, such as a week, has been shown to produce large, well-defined crystals up to 2-3 cm in length. prepchem.com This technique minimizes the rapid precipitation that can trap impurities within the crystal lattice. Furthermore, washing the final product with a cold mixture of ethanol and ammonia, followed by pure cold ethanol, is crucial for removing any unreacted starting materials or byproducts. sciencemadness.orgresearchgate.net

Investigation of Solvents and Co-solvents in Crystallization Processes

The choice of solvent and co-solvent plays a critical role in the crystallization of tetraamminecopper(II) sulfate. Water is the primary solvent for dissolving the copper(II) sulfate pentahydrate and facilitating the complexation reaction with ammonia. However, the product, tetraamminecopper(II) sulfate monohydrate, is also quite soluble in water. wikipedia.orgprepchem.com

To induce precipitation, a co-solvent in which the complex is less soluble is introduced. Ethanol is a commonly used co-solvent due to its miscibility with water and its lower polarity, which significantly decreases the solubility of the ionic complex. sciencemadness.org Isopropanol can also be used as an alternative to ethanol for this purpose. quora.com The ratio of the primary solvent to the co-solvent is a key parameter; a higher proportion of the co-solvent leads to a more complete precipitation and thus a higher yield. sciencemadness.org

Research has also explored the impact of the solvent on the morphology of the resulting crystals. Slow cooling and the gradual introduction of the co-solvent can promote the growth of larger, needle-like crystals, whereas rapid precipitation often results in a microcrystalline powder. youtube.comyoutube.com

Green Chemistry Approaches in Tetraamminecopper(II) Sulfate Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly chemical processes. Green chemistry principles are being applied to the synthesis of tetraamminecopper(II) sulfate to minimize waste and use less hazardous substances.

One significant green chemistry approach involves the utilization of waste solutions from industrial processes. For instance, spent etching solutions from the production of printed circuit boards, which contain copper(II), ammonia, and ammonium (B1175870) salts, can be used as a source for the synthesis of tetraamminecopper(II) sulfate. google.com This method not only provides a valuable product from waste but also helps in the remediation of toxic industrial effluents. google.com

Furthermore, research has focused on the use of tetraamminecopper(II) sulfate itself as a catalyst in green synthetic methods. For example, it has been effectively used in oxidative azide-olefin cycloadditions and three-component click reactions in aqueous media, offering high yields, short reaction times, and avoiding the use of external oxidants. scispace.combenthamdirect.comingentaconnect.com

Batch and Continuous Flow Synthesis Techniques

The synthesis of tetraamminecopper(II) sulfate is traditionally carried out using batch processes, where reactants are mixed in a vessel and the reaction proceeds to completion, followed by product isolation. creative-chemistry.org.ukwikieducator.org This method is straightforward for laboratory-scale preparations.

However, for larger-scale industrial production, continuous flow synthesis offers several advantages over batch processing. kilolabs.com In a continuous flow system, reactants are continuously pumped into a reactor where they mix and react. The product is then continuously removed. This technique allows for better control over reaction parameters such as temperature and mixing, leading to more consistent product quality. kilolabs.com

Continuous flow systems generally have a much higher surface area to volume ratio compared to batch reactors, which allows for more efficient heat transfer. kilolabs.com This is particularly important for exothermic reactions. While specific studies on the continuous flow synthesis of tetraamminecopper(II) sulfate are not widely detailed in the provided search results, the principles of flow chemistry suggest it could offer benefits in terms of safety, efficiency, and scalability. kilolabs.com

Impact of Reaction Parameters on Product Morphology and Crystallinity

The physical characteristics of the final tetraamminecopper(II) sulfate product, such as crystal size, shape (morphology), and the degree of crystalline order (crystallinity), are significantly influenced by various reaction parameters.

Temperature: Temperature control is crucial throughout the synthesis. Dissolving the initial copper(II) sulfate at a slightly elevated temperature (around 60-70°C) can speed up the process. However, the precipitation step is temperature-sensitive. Slow cooling of the reaction mixture promotes the growth of larger, more well-defined crystals. youtube.com Conversely, rapid cooling can lead to the formation of a fine powder. youtube.com

pH: The pH of the reaction solution is a critical factor. The formation of the tetraamminecopper(II) complex occurs in a basic medium due to the presence of excess ammonia. researchgate.net A pH range of 7.0 to 13.5 is optimal for the crystallization of pure tetraamminecopper(II) sulfate monohydrate. google.com At pH values below 7.0, there is a risk of precipitating copper(II) hydroxosulfates instead. google.com

Concentration of Reactants: The molar ratio of the reactants, specifically copper(II) to ammonia, influences the product formation. A sufficient excess of ammonia is necessary to ensure the complete formation of the tetraammine complex and to prevent the precipitation of copper(II) hydroxide (B78521). researchgate.net The concentration of the copper(II) sulfate solution also plays a role; starting with a saturated solution is common practice. quora.com

Rate of Reagent Addition and Mixing: Slow and controlled addition of the concentrated ammonia solution to the copper(II) sulfate solution is recommended to avoid localized high concentrations that can lead to the formation of unwanted byproducts. Similarly, the rate at which the co-solvent (e.g., ethanol) is added affects the crystal size. Slow addition and gentle mixing favor the growth of larger crystals. prepchem.comyoutube.com

The following table summarizes the influence of key parameters on product characteristics:

| Parameter | Effect on Morphology and Crystallinity |

| Cooling Rate | Slow cooling promotes larger, well-defined crystals. Rapid cooling leads to smaller, often powdery, crystals. youtube.com |

| pH | An optimal pH range of 7.0-13.5 is necessary for the formation of the pure complex. google.com |

| Reactant Concentration | A sufficient excess of ammonia ensures complete complex formation. |

| Rate of Co-solvent Addition | Slow addition of the precipitating agent (e.g., ethanol) encourages the growth of larger crystals. prepchem.com |

Structural Elucidation and Advanced Crystallographic Studies

High-Resolution X-ray Crystallography of Tetraamminecopper(2+) Sulfate (B86663) and its Hydrates

High-resolution X-ray crystallography has been instrumental in determining the precise solid-state structure of tetraamminecopper(2+) sulfate, which typically crystallizes as a monohydrate with the formula [Cu(NH₃)₄]SO₄·H₂O. wikipedia.orgnih.gov More accurately, the formula is represented as [Cu(NH₃)₄(H₂O)]SO₄, revealing that the water molecule is directly involved in the coordination sphere of the copper ion. wikipedia.orgquora.com This technique utilizes the diffraction of X-rays by the electron clouds of the atoms in a crystal to generate a three-dimensional map of electron density, from which the atomic positions can be determined with high precision. mdpi.com

The resulting structural model confirms that this compound monohydrate is a salt composed of a complex cation, [Cu(NH₃)₄(H₂O)]²⁺, and a sulfate anion, SO₄²⁻. wikipedia.orgquora.com The use of high-resolution diffraction data is crucial for accurately determining bond lengths, bond angles, and the subtle details of the crystal packing. mdpi.com

Analysis of Coordination Geometry and Distortions in Solid State

The coordination geometry around the central copper(II) ion in this compound monohydrate is a key feature of its structure. X-ray crystallographic studies have unequivocally established that the [Cu(NH₃)₄(H₂O)]²⁺ cation exhibits a square pyramidal geometry. wikipedia.orgquora.comvulcanchem.com In this arrangement, the four ammonia (B1221849) (NH₃) ligands occupy the four equatorial positions, forming a square plane around the copper ion. The oxygen atom of the water molecule occupies the apical position.

Determination of Cu-Ligand Bond Lengths and Angles

Precise bond lengths and angles within the [Cu(NH₃)₄(H₂O)]²⁺ cation have been determined through X-ray crystallography. wikipedia.org The bond distances between the central copper atom and the nitrogen atoms of the four equatorial ammonia ligands are all approximately 210 picometers (pm). wikipedia.orgvulcanchem.com The bond length between the copper atom and the oxygen atom of the apical water molecule is significantly longer, at approximately 233 pm. wikipedia.orgvulcanchem.com This elongation of the axial Cu-O bond compared to the equatorial Cu-N bonds is a direct consequence of the Jahn-Teller effect.

The angles between the adjacent Cu-N bonds in the equatorial plane are close to 90°, as expected for a square planar arrangement. The angles between the apical Cu-O bond and the equatorial Cu-N bonds are also approximately 90°.

| Bond/Angle | Value |

| Cu-N Bond Length | ~210 pm |

| Cu-O Bond Length | ~233 pm |

| N-Cu-N Angle (equatorial) | ~90° |

| O-Cu-N Angle | ~90° |

Influence of Intermolecular Interactions and Hydrogen Bonding on Crystal Packing

The hydrogen atoms of the ammonia ligands can form hydrogen bonds with the oxygen atoms of the sulfate anions of neighboring complex units. Similarly, the hydrogen atoms of the coordinated water molecule can also engage in hydrogen bonding with the sulfate anions. These interactions link the individual complex cations and sulfate anions together, creating a stable three-dimensional crystal lattice. The presence of weak N-H…O-S hydrogen bonds has been indicated by spectroscopic studies. mdpi.com

Cryo-Crystallography and Variable-Temperature Structural Analysis

While extensive cryo-crystallography or variable-temperature structural analysis data specifically for this compound is not widely reported in the search results, these techniques are powerful tools for studying the dynamic behavior of crystals. nih.gov Cryo-crystallography involves collecting diffraction data at cryogenic temperatures (typically around 100 K). mdpi.com This technique can reduce thermal motion and potentially provide a more ordered and higher-resolution view of the crystal structure. For some compounds, it can also trap reaction intermediates or reveal subtle structural changes that are not apparent at room temperature. mdpi.com

Variable-temperature crystallography, where diffraction data is collected at multiple temperatures, can provide insights into phase transitions, thermal expansion, and the dynamic nature of intermolecular interactions. mdpi.com For instance, such studies on other coordination compounds have revealed changes in ligand orientation and the nature of hydrogen bonding networks as a function of temperature. uq.edu.au While specific studies on this compound are not detailed, it is known that upon heating, the hydrate (B1144303) loses its water molecule and ammonia, indicating temperature-induced structural changes. nih.gov

Comprehensive Spectroscopic and Spectrochemical Characterization

Electronic Absorption Spectroscopy for d-d Transitions and Ligand Field Analysis

Electronic absorption spectroscopy, specifically in the UV-Visible range, is a fundamental technique for investigating the d-d electronic transitions in transition metal complexes like tetraamminecopper(II) sulfate (B86663). The vibrant color of the complex arises from the absorption of light in the visible region, which promotes an electron from a lower energy d-orbital to a higher energy d-orbital.

The aqueous solution of tetraamminecopper(II) sulfate is known for its deep blue-violet color. quora.com This is a consequence of the [Cu(NH₃)₄(H₂O)₂]²⁺ ion, which absorbs light in the yellow-orange-red region of the spectrum. docbrown.info The absorption maximum (λmax) for the d-d transition of the tetraamminecopper(II) complex is typically observed around 600-650 nm. Some sources report a λmax of approximately 650 nm for the diaquatetraamminecopper(II) ion. docbrown.info The ammonia (B1221849) ligands create a stronger ligand field than water molecules, causing a larger splitting of the d-orbitals. docbrown.infohcpgcollege.edu.in This results in the absorption of higher energy light (shorter wavelength) compared to the pale blue hexaaquacopper(II) ion, which has a λmax around 780-800 nm. docbrown.info

| Complex Ion | λmax (nm) | Color |

| [Cu(H₂O)₆]²⁺ | ~800 | Pale Blue |

| [Cu(NH₃)₄(H₂O)₂]²⁺ | ~650 | Dark Blue |

This table is interactive. Click on the headers to sort.

Fourier Transform Infrared (FT-IR) Spectroscopy for Ligand Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and probing the bonding within a molecule. In tetraamminecopper(II) sulfate, the key vibrational modes are those associated with the ammonia ligands and the sulfate anion.

The FT-IR spectrum of tetraamminecopper(II) sulfate monohydrate, [Cu(NH₃)₄]SO₄·H₂O, displays several characteristic absorption bands. The N-H stretching vibrations of the coordinated ammonia molecules are typically observed in the region of 3100-3400 cm⁻¹. One study reports a stretching frequency at 3144 cm⁻¹ assigned to the N-H group. ijses.com Another source shows a strong, broad absorption around 3320 cm⁻¹. A band corresponding to the Cu-N stretching vibration, which directly probes the coordination bond, appears at a lower frequency, around 422-426 cm⁻¹. researchgate.nete-bookshelf.de The presence of the sulfate group is confirmed by a strong absorption band around 1085-1100 cm⁻¹, which is characteristic of the S=O stretching vibration. gac.edu Additionally, a band at 1313 cm⁻¹ has also been attributed to the sulfone group. ijses.com The rocking mode of the ammonia ligands, ρ(NH₃), can also be observed. mdpi.com

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3144 | ijses.com |

| N-H Stretch | ~3320 | gac.edu |

| Cu-N Stretch | 422-426 | researchgate.nete-bookshelf.de |

| S=O Stretch (Sulfate) | 1085-1100 | gac.edu |

| S=O Stretch (Sulfone) | 1313 | ijses.com |

This table is interactive. Click on the headers to sort.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations. For tetraamminecopper(II) sulfate monohydrate, Raman spectroscopy can be used to identify the vibrational modes of both the complex cation and the sulfate anion.

The Raman spectrum of [Cu(NH₃)₄]SO₄·H₂O shows characteristic peaks for the [Cu(NH₃)₄]²⁺ cation. The totally symmetric Cu-N stretching mode (A₁g) is observed around 420 cm⁻¹. e-bookshelf.de Another Raman active mode, the B₁g Cu-N stretch, is found at a lower frequency, around 375 cm⁻¹. e-bookshelf.de The sulfate anion also gives rise to a strong, sharp Raman peak corresponding to the symmetric S-O stretching mode (ν₁) typically found around 980 cm⁻¹.

| Vibrational Mode | Symmetry | Wavenumber (cm⁻¹) |

| Cu-N Stretch | A₁g | ~420 |

| Cu-N Stretch | B₁g | ~375 |

| SO₄²⁻ Symmetric Stretch | ν₁ | ~980 |

This table is interactive. Click on the headers to sort.

Electron Spin Resonance (ESR) Spectroscopy for Electronic Structure Probing

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a highly sensitive technique for studying species with unpaired electrons, such as the Cu(II) ion in tetraamminecopper(II) sulfate. The d⁹ electronic configuration of Cu(II) makes it an ideal candidate for ESR studies.

The ESR spectrum of tetraamminecopper(II) complexes provides valuable information about the electronic environment of the copper center. For a similar complex, [tetraamminecopper(II)] permanganate (B83412), the ESR g-factors were determined to be gzz = 2.273 and gxx = gyy = 2.090, which are typical for a square-planar copper environment. mdpi.com The sharpness of the ESR bands indicates that exchange interactions between the copper centers are significant. mdpi.comsciencemadness.org In some cases, the ESR signal intensity decreases with increasing temperature, and may disappear upon thermal decomposition as the divalent copper is reduced. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation in solution. However, its application to paramagnetic compounds like tetraamminecopper(II) sulfate is challenging. The presence of the unpaired electron on the Cu(II) ion leads to significant broadening of NMR signals and large paramagnetic shifts, making the spectra difficult to interpret. rsc.orgvibgyorpublishers.org

Due to these challenges, detailed high-resolution NMR spectra of tetraamminecopper(II) sulfate are not commonly reported in standard literature. The paramagnetic nature of the Cu(II) ion often renders the protons of the ammonia ligands unobservable or results in very broad, featureless peaks. vibgyorpublishers.org While specialized techniques exist for analyzing paramagnetic NMR spectra, they are not routinely applied to this specific compound for structural determination.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the oxidation states of the elements present in a sample.

For copper compounds, the Cu 2p region of the XPS spectrum is particularly informative. The Cu 2p₃/₂ peak for Cu(II) species is typically found at a binding energy of around 934-935 eV and is accompanied by strong "shake-up" satellite peaks at higher binding energies (around 940-945 eV). surfacesciencewestern.comthermofisher.com These satellite features are characteristic of the d⁹ configuration of Cu(II) and are absent in Cu(I) and Cu(0) species. The N 1s spectrum would be expected to show a peak corresponding to the amine ligands, typically around 400 eV. The S 2p and O 1s spectra would confirm the presence of the sulfate anion.

| Element | XPS Peak | Expected Binding Energy (eV) | Key Feature |

| Copper | Cu 2p₃/₂ | ~934-935 | Strong shake-up satellites |

| Nitrogen | N 1s | ~400 | Corresponds to NH₃ ligands |

| Sulfur | S 2p | ~168-169 | Corresponds to SO₄²⁻ |

| Oxygen | O 1s | ~531-532 | Corresponds to SO₄²⁻ and H₂O |

This table is interactive. Click on the headers to sort.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity

Powder X-ray Diffraction (PXRD) is an essential technique for identifying crystalline phases and assessing the purity of a solid material. The crystal structure of tetraamminecopper(II) sulfate monohydrate ([Cu(NH₃)₄]SO₄·H₂O) has been determined by single-crystal X-ray diffraction.

The compound crystallizes in the orthorhombic space group Pnma. The structure reveals a square pyramidal geometry for the complex cation, which is more accurately described as [Cu(NH₃)₄(H₂O)]²⁺. quora.comwikipedia.org The four ammonia ligands form the square base, with a water molecule occupying the apical position. The Cu-N bond lengths are approximately 210 pm, and the Cu-O bond length is about 233 pm. wikipedia.org The PXRD pattern would show a unique set of diffraction peaks (2θ values) that serve as a fingerprint for this specific crystalline phase, allowing for its identification and the detection of any crystalline impurities.

In Depth Coordination Chemistry Investigations

Ligand Exchange Dynamics and Kinetic Studies

The tetraamminecopper(II) complex is considered labile, meaning its ligands can be rapidly exchanged. libretexts.org This is a characteristic feature of many copper(II) complexes. In aqueous solution, the central copper(II) ion is initially solvated by water molecules, forming the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. The formation of the tetraammine complex is a stepwise ligand substitution reaction where ammonia (B1221849) molecules displace the water ligands. stackexchange.comyoutube.com This process is a dynamic equilibrium, and the rate of exchange is very fast. The water exchange rate for the [Cu(H₂O)₆]²⁺ ion is, in fact, one of the fastest for any transition metal aqua ion. chemguide.co.uk

While detailed kinetic parameters for the individual ammonia ligand exchange steps are complex to measure due to their high rates, the process is known to be rapid. crunchchemistry.co.uk When ammonia is added to a solution of hexaaquacopper(II) ions, a pale blue precipitate of copper(II) hydroxide (B78521) first forms as the ammonia acts as a base. chemguide.co.ukissr.edu.kh Upon addition of excess ammonia, this precipitate dissolves to form the deep blue tetraamminediaquacopper(II) complex, as the ammonia ligands displace the hydroxide and water ligands. stackexchange.comchemguide.co.uk The lability of the complex is crucial for its various applications, including its role as a precursor in the synthesis of other copper compounds.

Determination of Stability Constants in Various Solvents

The stability of the tetraamminecopper(II) complex in solution is quantified by its formation constant (K_f), also known as the stability constant. This constant represents the equilibrium for the formation of the complex ion from the hydrated metal ion and the ligands. For tetraamminecopper(II), the formation occurs in four successive steps, each with its own stepwise formation constant (K₁, K₂, K₃, K₄). stackexchange.com

| Stepwise Formation Reaction | Stepwise Constant (K) | log K |

| [Cu(H₂O)₄]²⁺ + NH₃ ⇌ [Cu(H₂O)₃(NH₃)]²⁺ + H₂O | K₁ = 1.9 x 10⁴ | 4.28 |

| [Cu(H₂O)₃(NH₃)]²⁺ + NH₃ ⇌ [Cu(H₂O)₂(NH₃)₂]²⁺ + H₂O | K₂ = 3.9 x 10³ | 3.59 |

| [Cu(H₂O)₂(NH₃)₂]²⁺ + NH₃ ⇌ [Cu(H₂O)(NH₃)₃]²⁺ + H₂O | K₃ = 1.0 x 10³ | 3.00 |

| [Cu(H₂O)(NH₃)₃]²⁺ + NH₃ ⇌ [Cu(NH₃)₄]²⁺ + H₂O | K₄ = 1.5 x 10² | 2.18 |

| Overall: [Cu(H₂O)₄]²⁺ + 4NH₃ ⇌ [Cu(NH₃)₄]²⁺ + 4H₂O | K_f (β₄) ≈ 1.1 x 10¹³ | ~13.1 |

The stability of the complex is also influenced by the solvent. Studies in mixed aqueous-organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) have been conducted. echemi.com The changes in Gibbs free energy, and thus the stability, are affected by how the different solvents solvate the copper ion, the ammonia ligands, and the final complex. In aqueous ethanol, the chelate effect (discussed in section 5.4) is enhanced, while it shows less dependence on the composition of water-DMSO and water-acetone mixtures. echemi.com The enthalpy changes of the reaction are particularly influenced by changes in the solvation of the ligands and the complex ion in these different solvent systems. echemi.com

Theoretical Applications of Ligand Field Theory to Copper(II) Complexes

Ligand Field Theory (LFT) successfully explains the electronic structure, color, and geometry of the tetraamminecopper(II) complex. Copper(II) is a d⁹ ion. In a hypothetical octahedral field, the nine d-electrons would have a configuration of (t₂g)⁶(e_g)³. This configuration, with three electrons in the two degenerate e_g orbitals, is electronically unstable.

This instability leads to a geometric distortion known as the Jahn-Teller effect. crunchchemistry.co.ukcrystalls.infostackexchange.com The complex distorts, typically by elongating the axial bonds, which removes the degeneracy of the e_g orbitals. crystalls.infowikipedia.org The d_z² orbital is lowered in energy, becoming fully occupied, while the d_x²-y² orbital is raised in energy, containing the single unpaired electron. crunchchemistry.co.uk This distortion results in a more stable, tetragonally distorted octahedral geometry, which in the extreme can be described as square planar. crystalls.infowikipedia.org The four ammonia molecules occupy the strongly-bound equatorial positions in the plane, while two solvent molecules (like water) are weakly bound in the axial positions. crunchchemistry.co.ukwikipedia.org

This splitting of the d-orbitals is responsible for the characteristic deep blue color of the complex. crystalls.infowikipedia.org The energy difference between the filled d-orbitals and the half-filled d_x²-y² orbital corresponds to the energy of photons in the orange-red region of the visible spectrum. The complex absorbs this light to promote an electron, and the transmitted light is perceived as the complementary color, blue-violet. wikipedia.org

Chelate Effect and its Role in Complex Stability

The stability of the tetraamminecopper(II) complex can be contrasted with complexes formed with chelating ligands, such as ethylenediamine (B42938) (en). A chelating ligand is a polydentate ligand that binds to a metal ion through multiple donor atoms, forming a ring structure. The chelate effect describes the observation that a complex with one or more chelate rings is significantly more stable than an analogous complex with monodentate ligands. libretexts.orgemporia.edu

The reaction of two ethylenediamine ligands with the aquated copper(II) ion can be compared to the reaction with four ammonia molecules: [Cu(H₂O)₆]²⁺ + 4 NH₃ ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺ + 4 H₂O [Cu(H₂O)₆]²⁺ + 2 en ⇌ [Cu(en)₂(H₂O)₂]²⁺ + 4 H₂O

The nitrogen donor atoms in both ammonia and ethylenediamine are electronically very similar, meaning the enthalpy change (ΔH) for forming the Cu-N bonds in both reactions is comparable. emporia.edulibretexts.org The enhanced stability of the chelate complex is primarily an entropy-driven effect (ΔS). libretexts.orgemporia.edu In the ethylenediamine reaction, three particles (one copper ion, two 'en' molecules) produce five particles (one complex ion, four water molecules), a net increase of two particles. In the ammonia reaction, five particles produce five particles, resulting in a much smaller entropy change. The greater increase in disorder for the chelation reaction makes the Gibbs free energy change (ΔG = ΔH - TΔS) more negative, leading to a much larger stability constant. emporia.eduquora.com

| Complex | Ligand Type | Overall Stability Constant (log K_f) |

| [Cu(NH₃)₄]²⁺ | Monodentate | 12.6 - 13.1 |

| [Cu(en)₂]²⁺ | Bidentate (Chelating) | ~20.0 |

Solvation Effects on Coordination Sphere and Complex Behavior

While often written as [Cu(NH₃)₄]²⁺, the actual structure of the complex ion is heavily influenced by the solvent and counter-ions. youtube.com In the solid state and in aqueous solution, the copper(II) ion is typically five- or six-coordinate. X-ray crystallography of tetraamminecopper(II) sulfate (B86663) monohydrate reveals a square pyramidal geometry, with a water molecule occupying a fifth coordination site, resulting in the formula [Cu(NH₃)₄(H₂O)]SO₄. wikipedia.orgresearchgate.net

The nature of the solvent can directly impact the complex's properties. For example, some copper(II) complexes exhibit solvatochromism , where the color of the solution changes with the polarity of the solvent. This occurs because different solvent molecules have varying abilities to coordinate to the axial positions, which in turn alters the ligand field splitting energy and thus the color of the complex. Furthermore, coordinating solvents like dimethylformamide (DMF) can actively participate in ligand exchange, displacing the ammonia ligands. These solvation effects highlight the dynamic interplay between the central metal ion, its primary ligands, and the surrounding solvent environment.

Mechanistic Studies of Formation and Decomposition Pathways

Reaction Mechanism Elucidation for Complex Formation

The formation of the tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, from hydrated copper(II) sulfate (B86663) is a classic example of a ligand substitution reaction. The mechanism involves the stepwise replacement of water molecules, which are coordinated to the copper(II) ion in aqueous solution, by ammonia (B1221849) ligands. scribd.com

The process begins with the dissolution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in water, which forms the pale blue hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. scribd.comslideshare.net Upon the initial addition of a limited amount of aqueous ammonia, a light blue precipitate of copper(II) hydroxide (B78521), Cu(OH)₂, is formed.

Step 1: Precipitation of Copper(II) Hydroxide [Cu(H₂O)₆]²⁺(aq) + 2NH₃(aq) → Cu(OH)₂(s) + 2NH₄⁺(aq) + 4H₂O(l)

The addition of excess ammonia leads to the dissolution of the copper(II) hydroxide precipitate. The ammonia molecules act as Lewis bases, donating their lone pair of electrons to the copper(II) ion and displacing the hydroxide ions and remaining water molecules to form the stable, deep blue tetraamminecopper(II) complex ion.

Step 2: Formation of the Tetraammine Complex Cu(OH)₂(s) + 4NH₃(aq) → [Cu(NH₃)₄]²⁺(aq) + 2OH⁻(aq)

The replacement of the water ligands by ammonia occurs in a stepwise fashion, with each successive step having its own equilibrium constant (stepwise formation constants). ksu.edu.sa [Cu(H₂O)₆]²⁺ + NH₃ ⇌ [Cu(NH₃)(H₂O)₅]²⁺ + H₂O [Cu(NH₃)(H₂O)₅]²⁺ + NH₃ ⇌ [Cu(NH₃)₂(H₂O)₄]²⁺ + H₂O [Cu(NH₃)₂(H₂O)₄]²⁺ + NH₃ ⇌ [Cu(NH₃)₃(H₂O)₃]²⁺ + H₂O [Cu(NH₃)₃(H₂O)₃]²⁺ + NH₃ ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺ + H₂O

The final product, tetraamminecopper(II) sulfate monohydrate ([Cu(NH₃)₄]SO₄·H₂O), is then typically precipitated from the deep blue solution by adding a less polar solvent, such as ethanol (B145695) or isopropanol, which reduces its solubility. wikipedia.org The resulting crystals have a characteristic dark blue to purple color. wikipedia.org X-ray crystallography studies have confirmed the square pyramidal geometry of the [Cu(NH₃)₄(H₂O)]²⁺ cation in the solid state, with four ammonia molecules in a square plane around the copper ion and a water molecule in the axial position. wikipedia.org The Cu-N bond lengths are approximately 210 pm, and the Cu-O bond length is about 233 pm. wikipedia.org

Thermal Decomposition Pathways and Products via Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have been employed to study the thermal decomposition of tetraamminecopper(II) sulfate monohydrate. The process occurs in multiple, distinct steps, involving the loss of water and ammonia molecules before the final decomposition of the copper sulfate residue.

The decomposition pathway for the hydrated complex, [Cu(NH₃)₄]SO₄·H₂O, generally proceeds as follows:

Dehydration: The initial mass loss corresponds to the removal of the water of hydration. nih.gov

Deamination: This is followed by the stepwise loss of the four ammonia ligands. Studies show that two molecules of ammonia are liberated in two successive steps. researchgate.net In a vacuum, the anhydrous tetraamminecopper(II) sulfate loses one molecule of ammonia around 30°C and a second at 55°C, forming the pale blue diamminecopper(II) sulfate, [Cu(NH₃)₂]SO₄. researchgate.net

Irreversible Decomposition: At temperatures above approximately 90°C, the diammine complex undergoes irreversible decomposition. researchgate.net Heating the monohydrate to 120°C results in the loss of the water molecule and two ammonia molecules. nih.gov The remaining two ammonia molecules are lost at around 160°C. nih.gov

Final Residue: The final solid product upon heating to higher temperatures is typically copper(II) oxide (CuO), formed from the decomposition of the remaining copper sulfate. oup.com

A study on the anhydrous compound revealed a two-step reversible liberation of two ammonia molecules. researchgate.net The decomposition of the resulting diammine complex above 90°C was found to be irreversible, leading to a dark-grey to brown product and the sublimation of ammonium (B1175870) sulfate. researchgate.net The heat content change (ΔH) was calculated to be 6.1 kcal/mol for the loss of the first ammonia molecule and 25.5 kcal/mol for the second at low temperatures. researchgate.net

| Temperature Range (°C) | Process | Products Lost | Intermediate/Final Product | Source |

|---|---|---|---|---|

| ~30 (in vacuum) | Deamination (Step 1) | 1 NH₃ | [Cu(NH₃)₃]SO₄ | researchgate.net |

| ~55 (in vacuum) | Deamination (Step 2) | 1 NH₃ | [Cu(NH₃)₂]SO₄ | researchgate.net |

| >90 | Irreversible Decomposition | NH₃, SO₃ (as (NH₄)₂SO₄ sublimate) | Dark-grey/brown product | researchgate.net |

| ~120 | Dehydration & Deamination | H₂O, 2 NH₃ | [Cu(NH₃)₂]SO₄ | nih.gov |

| ~160 | Deamination | 2 NH₃ | CuSO₄ | nih.gov |

| >120 | Decomposition | NH₃, H₂O | CuO, SO₃ |

Plasma-Induced Decomposition Mechanisms

The decomposition of tetraamminecopper(II) sulfate hydrate (B1144303) has also been investigated using cold plasmas, specifically radio frequency electrodeless discharge. optica.orgscispace.com This method provides an alternative pathway for decomposition compared to thermal methods. The proposed decomposition mechanisms in these studies are based on the analysis of the resulting products and intermediates using various spectroscopic techniques, including UV-visible emission spectroscopy, infrared (IR) absorption spectroscopy, and X-ray diffraction (XRD). optica.orgscispace.com The interaction of the plasma with the solid material induces fragmentation of the complex.

Redox Chemistry and Associated Reaction Pathways

The copper(II) center in the tetraamminecopper(II) complex is redox-active and can participate in various electron transfer reactions.

The reaction of tetraamminecopper(II) sulfate with potassium permanganate (B83412) (KMnO₄) under controlled temperature conditions (5–8°C) yields tetraamminecopper(II) permanganate, Cu(NH₃)₄₂. researchgate.net The thermal decomposition of this permanganate salt is a complex solid-phase redox reaction between the ammonia ligands and the permanganate anions. mdpi.comresearchgate.netresearchgate.net This reaction does not proceed via simple deammoniation but involves an intramolecular redox process, even at temperatures below 100°C, yielding products like ammonium nitrate (B79036) and copper manganese oxides (e.g., CuMn₂O₄). researchgate.netresearchgate.net These oxides have shown catalytic activity, for instance, in CO oxidation. mdpi.com

The complex can also be used in analytical chemistry to quantify copper(II) ions through reactions with iodide ions. Furthermore, under UV light, the Cu²⁺ in the complex may be photoreduced to Cu⁺ in the presence of suitable electron donors.

Hydrolytic Stability and Decomposition in Aqueous Media

Tetraamminecopper(II) sulfate is fairly soluble in water, forming a characteristic deep blue solution due to the [Cu(NH₃)₄]²⁺ ion. wikipedia.org However, the complex is susceptible to hydrolysis, a process that is influenced by pH and the presence of moisture.

Upon standing in moist air, the solid compound tends to hydrolyze, slowly releasing ammonia and reverting to copper(II) sulfate. In aqueous solution, the complex exists in equilibrium with the aquated copper ions and ammonia. researchgate.net The stability of the complex is pH-dependent. In acidic solutions, the equilibrium shifts, leading to the protonation of the ammonia ligands to form ammonium ions (NH₄⁺) and the subsequent displacement of the ligands from the copper coordination sphere.

[Cu(NH₃)₄]²⁺(aq) + 4H₃O⁺(aq) ⇌ [Cu(H₂O)₆]²⁺(aq) + 4NH₄⁺(aq)

Prolonged exposure to air or changes in pH can lead to the decomposition of the complex in solution, potentially resulting in the precipitation of insoluble copper(II) hydroxide. The saturated aqueous solution of the related tetraamminecopper(II) permanganate has a pH of 9.60, indicating a partial dissociation of the complex cation, which contributes to its temperature-dependent hydrolysis. researchgate.net

Exploration of Catalytic Applications and Mechanistic Insights

Catalytic Activity in Organic Transformations (e.g., Cycloadditions, Reductions, Oxidation Processes)

Tetraamminecopper(2+) sulfate (B86663) has demonstrated notable catalytic efficacy in several key organic reactions.

Cycloaddition Reactions: The complex has been successfully employed as a catalyst in oxidative azide-olefin cycloadditions. nih.govingentaconnect.com Specifically, it facilitates the reaction between azides and electron-poor olefins, as well as the one-pot cycloaddition of alkynes with boronic acid and sodium azide. nih.govingentaconnect.com These reactions are significant for the synthesis of 1,2,3-triazoles, a class of heterocyclic compounds with diverse applications. researchgate.netrsc.org A key advantage of using tetraamminecopper(II) sulfate in these transformations is that it often does not require an external oxidant, proceeds in aqueous media, and offers high product yields in short reaction times, aligning with the principles of green chemistry. nih.govingentaconnect.comscispace.com Research has shown that this catalyst can be effective at a low loading of just 1 mol%. researchgate.netscispace.com

Reduction Processes: The catalytic performance of tetraamminecopper(2+) sulfate has been investigated in reduction reactions. For instance, it has been used as a catalyst for the reduction of 2-methyl-4-nitrophenol (B1582141) to 2-methyl-4-aminophenol using sodium borohydride (B1222165) as a reducing agent. ijses.comresearchgate.net In one study, tetraamminecopper(II) sulfate showed a 50.4% conversion rate for this reaction, outperforming copper(II) sulfate pentahydrate. ijses.comresearchgate.net Another study reported even higher catalytic activity, with conversion percentages ranging from 90% to 97.3% for the reduction of 4-nitrophenol (B140041) in the presence of various copper(II) complexes, including tetraamminecopper(II) sulfate. 161.139.21

Oxidation Processes: While specific examples of this compound as a primary catalyst in oxidation processes are less detailed in the provided results, its potential is recognized. The decomposition of tetraamminecopper(II) permanganate (B83412), which can be synthesized from tetraamminecopper(II) sulfate, yields copper manganese oxides that are catalytically active in CO oxidation. mdpi.commdpi.com This suggests an indirect role in oxidation catalysis.

Investigations into Catalysis for Urea (B33335) Synthesis from Ammonium (B1175870) Carbamate (B1207046)

A significant area of investigation for this compound is its catalytic role in the synthesis of urea from ammonium carbamate. nih.govresearchgate.net This process is a critical step in the industrial production of urea, a globally important fertilizer. nih.govresearchgate.net

Research has demonstrated that the tetraammineaquacopper(II) sulfate complex, [Cu(NH₃)₄(OH₂)]SO₄, can catalyze the formation of urea from ammonium carbamate in an aqueous solution. nih.govresearchgate.net In a high-pressure metal reactor at 120 °C, a urea yield of up to 18 ± 6% was achieved after 15 hours in the presence of the catalyst, whereas no significant urea formation was observed without it. nih.govresearchgate.netresearchgate.net This catalytic activity is noteworthy as it has the potential to lower the energy barrier for the dehydration of ammonium carbamate to urea by over 50%. nih.gov

Role as a Pre-catalyst in Various Chemical Reactions

This compound often functions as a pre-catalyst, meaning it is converted into the active catalytic species under the reaction conditions. For example, in the synthesis of urea from ammonium carbamate, it is suggested that the [Cu(NH₃)₄]²⁺ complex is the likely effective catalyst structure. nih.govresearchgate.netresearchgate.net The initial this compound salt serves as a stable and convenient source for this active species.

Similarly, in the context of preparing other catalysts, this compound is a key starting material. For instance, it is used to prepare [tetraamminecopper(II)] permanganate, which upon decomposition, forms nanocrystalline copper dimanganese tetraoxide (CuMn₂O₄)-type catalyst precursors. mdpi.comresearchgate.netnih.gov These precursors are active in CO oxidation. mdpi.com The use of tetraamminecopper(II) sulfate allows for the low-temperature synthesis of these mixed-metal oxide catalysts. researchgate.net

Mechanistic Studies of Catalytic Cycles using Computational and Experimental Methods

Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts. For the this compound-catalyzed synthesis of urea, both experimental and computational methods have been employed.

Experimental Studies: Experimental investigations have involved characterizing the urea product using techniques such as Fourier transform infrared (FT-IR) spectroscopy, powder X-ray diffraction (PXRD), and quantitative ¹H{¹³C} NMR analysis. nih.govresearchgate.net The recovery and reuse of the catalyst have also been demonstrated, with a 29% recovery yield of the [Cu(NH₃)₄(OH₂)]SO₄ catalyst verified by FT-IR, PXRD, and quantitative UV-vis spectroscopy. nih.govresearchgate.net

Computational Studies: Density functional theory (DFT) calculations at the B3LYP/6-31G** level with an SMD continuum solvent model have been used to investigate the catalytic mechanism for urea synthesis. nih.govresearchgate.netresearchgate.net These studies suggest that the [Cu(NH₃)₄]²⁺ complex is the probable effective catalyst structure. nih.govresearchgate.netresearchgate.net The proposed mechanism indicates that the coordination of carbamate to the [Cu(NH₃)₄]²⁺ complex is the likely starting point of the catalyzed reaction. nih.govresearchgate.netresearchgate.net Furthermore, carbamic acid is implicated as a transient intermediate that facilitates the removal of a hydroxyl group. nih.govresearchgate.netresearchgate.net

Heterogenization and Immobilization of this compound for Reusable Catalysis

While this compound is effective as a homogeneous catalyst, its recovery and reuse can be challenging. To address this, research has explored the heterogenization and immobilization of the complex.

One approach involves encapsulating the copper complex within porous materials. For example, a copper Schiff base complex has been encapsulated in the nanopores of zeolite-Y, demonstrating enhanced catalytic activity and reusability in the oxidation of various alkenes compared to its homogeneous counterpart. grafiati.com While this example doesn't directly use this compound, it highlights a relevant strategy.

Another method involves the preparation of nanocomposite hydrogels. A novel nanocomposite hydrogel based on sodium alginate and poly(acrylic acid) was prepared and loaded with Cu²⁺ ions, which then reacted with ammonia (B1221849) to form tetraamminecopper(II) sulfate within the hydrogel structure. scispace.com This immobilized catalyst was found to be an efficient adsorbent for dyes, showcasing a potential application for the heterogenized complex. scispace.com The reusability of a nanocatalyst derived from a related copper complex was successfully examined for four cycles with only a slight loss of catalytic activity. researchgate.net These approaches aim to combine the high activity of the homogeneous catalyst with the practical advantages of a solid, reusable catalyst.

Applications in Materials Science and Advanced Technologies

Precursor Role in the Synthesis of Copper Nanomaterials

Tetraamminecopper(II) sulfate (B86663) is a valuable precursor for the synthesis of various copper-based nanomaterials, including copper oxides (CuO, Cu₂O), due to its controlled decomposition properties. The thermal decomposition of tetraamminecopper(II) sulfate in different atmospheres yields distinct nanostructures.

Copper Oxides: When heated in an air atmosphere, tetraamminecopper(II) sulfate decomposes to form copper(II) oxide (CuO). oup.com The process involves dehydration, the release of ammonia (B1221849), and finally the decomposition of the copper sulfate intermediate to the stable oxide. oup.com In an inert nitrogen atmosphere, the decomposition can lead to the formation of copper(I) sulfide. oup.com The specific conditions of the thermal treatment, such as temperature, heating rate, and surrounding atmosphere, are critical in determining the phase, size, and morphology of the resulting copper oxide nanoparticles.

Copper Nanoparticles: The compound is also utilized in the production of copper nano-powders. alchetron.com This often involves a solution-based reduction process where the tetraamminecopper(II) complex is reduced to elemental copper in the presence of a reducing agent. The complex's stability and solubility allow for homogeneous reaction conditions, which are crucial for producing uniform nanoparticles.

Table 1: Synthesis of Nanomaterials from Tetraamminecopper(II) Sulfate

| End Product | Synthesis Method | Atmosphere | Key Observations |

| Copper(II) Oxide (CuO) | Thermal Decomposition | Air | Sequential loss of water and ammonia, followed by oxide formation. oup.com |

| Copper(I) Sulfide (Cu₂S) | Thermal Decomposition | Nitrogen | Decomposition pathway shifts in an inert atmosphere. oup.com |

| Copper Nanopowder | Chemical Reduction in Solution | Varies | Used as a soluble precursor for reduction to elemental copper. alchetron.com |

Research on its Relationship and Derivatives for Cellulose (B213188) Dissolution

Tetraamminecopper(II) sulfate is closely related to Schweizer's reagent, a chemical agent known for its ability to dissolve cellulose. wikipedia.orgquora.com Schweizer's reagent itself is a solution of copper(II) hydroxide (B78521) in aqueous ammonia, forming the tetraamminediaquacopper(II) complex, [Cu(NH₃)₄(H₂O)₂]²⁺. wikipedia.org The tetraamminecopper(II) ion present in solutions of tetraamminecopper(II) sulfate is the key component responsible for this interaction.

The dissolution mechanism involves the copper complex forming a soluble chelate with the cellulose polymer, specifically by binding to the hydroxyl groups of the glucose units. rsc.org This process disrupts the extensive hydrogen bonding network between cellulose chains, which is responsible for its insolubility in water and other common solvents.

This property was historically fundamental to the cuprammonium rayon process , a method for producing regenerated cellulose fibers. scribd.comwikipedia.orgweebly.com In this process:

Cellulose, often from purified wood pulp or cotton linters, is dissolved in a cuprammonium solution to form a viscous, deep-blue liquid. scribd.comweebly.com

This viscous solution is then extruded through a spinneret into an acid bath (typically sulfuric acid). scribd.comwikipedia.org

The acid neutralizes the ammonia and regenerates the cellulose as fine, continuous filaments, while the copper salts are washed away. wikipedia.org

Although largely replaced by the viscose process, research into Schweizer's reagent analogues and copper-ammonia-based solvents continues for applications in cellulose analysis, recycling, and the creation of advanced cellulosic materials. wikipedia.orgnih.gov

Studies in Corrosion Science, particularly Season Cracking in Copper Alloys

The formation of the tetraamminecopper(II) complex is a hallmark of a specific type of corrosion in copper alloys like brass (a copper-zinc alloy), known as season cracking . alchetron.comwikipedia.orgvedantu.com This phenomenon is a form of stress corrosion cracking (SCC), which requires the simultaneous presence of a susceptible alloy, a tensile stress (either applied or residual from manufacturing), and a specific corrosive environment. ampp.orginspectioneering.com

In the context of season cracking, the corrosive agent is ammonia, often present in trace amounts in the atmosphere from sources like decaying organic matter or industrial pollution. alchetron.comwikipedia.org The mechanism proceeds as follows:

Copper on the alloy's surface is oxidized in the presence of moisture and ammonia.

The resulting copper(II) ions react with ammonia to form the intensely blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺. klscladmetal.comaustralwright.com.au

The formation and presence of this complex at the tip of a microscopic crack is believed to promote the propagation of the crack through the material, leading to failure. encyclopedia.pub

The appearance of the characteristic blue color on brass items is therefore a strong indicator of ammonia-induced corrosion. alchetron.comwikipedia.org Studies into this process are vital for predicting the lifespan of brass components, particularly historical artifacts like ammunition cartridge cases, where the phenomenon was first identified, and in industrial applications where ammonia exposure is possible. wikipedia.orgampp.org

Development of Sensing Technologies and Colorimetric Assays

The distinct and intense dark blue-violet color of the tetraamminecopper(II) complex provides a straightforward basis for colorimetric detection methods. wikipedia.org This principle is exploited in both classical analytical chemistry and modern sensing technologies, primarily for the detection of ammonia or copper(II) ions.

The reaction between pale blue copper(II) sulfate and ammonia to form the deeply colored tetraamminecopper(II) sulfate is a classic qualitative test for Cu²⁺ ions. wikipedia.org This reaction has been adapted into quantitative assays and sensors. For example, paper-based analytical devices (PADs) have been developed for ammonia quantification. rsc.orgrsc.org In these devices, a paper substrate is impregnated with copper(II) sulfate. When exposed to gaseous ammonia, the reaction forms tetraamminecopper(II) sulfate, resulting in a color change from light blue to dark blue. rsc.orgrsc.org The intensity of the final color is proportional to the concentration of ammonia and can be measured using simple tools like a smartphone camera and image processing software. rsc.org

Table 2: Colorimetric Sensing Based on Tetraamminecopper(II) Sulfate Formation

| Analyte | Reagent | Principle | Application |

| Ammonia (NH₃) | Copper(II) Sulfate | Formation of intensely colored [Cu(NH₃)₄]SO₄ complex upon exposure to ammonia. rsc.orgrsc.org | Paper-based sensors for environmental or biological sample monitoring. rsc.orgnih.gov |

| Copper(II) (Cu²⁺) | Ammonia Solution | Formation of the same complex upon addition of ammonia to a sample containing copper ions. wikipedia.orgyoutube.com | Qualitative and quantitative analysis of copper in aqueous solutions. youtube.com |

These sensors are valued for their simplicity, low cost, and the ability to provide rapid, visual results without the need for complex instrumentation. rsc.org

Exploration in Advanced Textile Dyeing and Mordant Applications

Tetraamminecopper(II) sulfate and related cuprammonium solutions have applications in the textile industry, not only in fiber production but also in dyeing and printing. ncats.ionih.gov

Dyeing Cuprammonium Rayon: One of the advantages of the cuprammonium rayon process is that dyeing can be integrated into the manufacturing process. Dyes can be added to the cuprammonium-cellulose solution before it is spun, resulting in a uniformly colored fiber. Cuprammonium rayon fibers also show a good affinity for various classes of dyes, similar to cotton and other regenerated cellulose fibers. weebly.com

Mordant Applications: The compound is used as a mordant in textile printing and dyeing. guidechem.comchemicalbook.comlookchem.com A mordant is a substance used to fix a dye to the fibers, improving the color's fastness against washing and light. The copper(II) ion can form a coordination complex with both the dye molecule and the functional groups on the textile fiber (like the hydroxyl groups in cellulose), effectively acting as a bridge and locking the dye in place. This is particularly useful for dyes that would otherwise have poor affinity for the fabric.

Fabric Printing: Due to its solubility and vibrant color, tetraamminecopper(II) sulfate has been used in formulations for printing on fabrics. ncats.ionih.gov

The use of copper complexes in dyeing can impart not only color but also other properties to the textile, such as improved resistance to microbial degradation.

Environmental Chemistry Research and Resource Recovery

Studies on Complexation Behavior in Environmental Aqueous Systems

The tetraamminecopper(II) ion, [Cu(NH₃)₄]²⁺, is a coordination complex known for its distinct deep blue color, which arises from the interaction of aqueous copper(II) ions (Cu²⁺) with an excess of ammonia (B1221849) (NH₃). wikipedia.org In aqueous environments, the formation of this complex is a stepwise ligand substitution process, where the ammine ligands (NH₃) displace the water molecules from the hydrated copper(II) ion, often represented as [Cu(H₂O)₄]²⁺. libretexts.org

The deep blue color of the complex is characteristic, with a maximum absorbance (λₘₐₓ) around 606 nm, which allows for its spectrophotometric quantification. researchgate.net Studies have shown that aqueous solutions of the complex in concentrations ranging from 1x10⁻³ to 2x10⁻² M adhere to the Beer-Lambert law, which is foundational for its analytical determination in various aqueous systems. researchgate.net

The geometry of the [Cu(NH₃)₄]²⁺ ion is typically square planar, a result of the strong ligand field of ammonia. However, X-ray crystallography of the solid monohydrate salt, [Cu(NH₃)₄]SO₄·H₂O, reveals a square pyramidal geometry for the cation, [Cu(NH₃)₄(H₂O)]²⁺, with the water molecule in the apical position. The bond lengths are approximately 210 pm for the copper-nitrogen (Cu-N) bonds and 233 pm for the copper-oxygen (Cu-O) bond. wikipedia.org

Application in Heavy Metal Remediation and Complexation in Water Treatment

The unique complexation properties of tetraamminecopper(II) sulfate (B86663) are being explored for applications in water treatment, particularly for the remediation of other heavy metals. Research has demonstrated its use as a modifying agent for adsorbents to enhance their capacity for removing specific pollutants. bohrium.commdpi.com

One study investigated the use of tetraamminecopper(II) sulfate monohydrate to modify activated carbon prepared from Phragmites australis (a common reed) for the removal of nickel (Ni(II)) from wastewater. bohrium.commdpi.com While the modification resulted in a decreased specific surface area, it increased the content of oxygen- and nitrogen-containing functional groups on the adsorbent's surface. mdpi.com This chemically altered surface showed a superior adsorption capacity for Ni(II) compared to the unmodified activated carbon. bohrium.com The primary mechanisms for this enhanced removal include surface complexation, cation exchange, and electrostatic interactions. bohrium.commdpi.com The modified activated carbon also demonstrated significant pH buffering capabilities. bohrium.com

The adsorption process for Ni(II) onto the modified activated carbon was found to be best described by the Langmuir isotherm and pseudo-second-order kinetic models. bohrium.com

In other applications, the principles of copper-ammonia complexation are used to treat wastewater containing other refractory copper complexes, such as those with ethylenediaminetetraacetic acid (EDTA). By mixing EDTA-Cu²⁺ wastewater with ammonia-Cu²⁺ wastewater and adjusting the pH to an acidic range (2.0 to 3.0), the complexes can be broken down, allowing copper to be separated and removed as cuprous hydroxide (B78521). google.com This process not only removes copper but also improves the biodegradability of the wastewater, making it suitable for subsequent biochemical treatment. google.com

Table 1: Comparison of Adsorption Properties for Ni(II) Removal This table summarizes the changes in physicochemical properties of activated carbon after modification with tetraamminecopper(II) sulfate and its effect on Nickel (Ni(II)) adsorption.

| Property | Unmodified Activated Carbon (PAC) | [Cu(NH₃)₄]-Modified Activated Carbon ([Cu(NH₃)₄]-PAC) | Reference |

|---|---|---|---|

| Specific Surface Area (SBET) | Higher | Decreased | mdpi.com |

| Total Pore Volume (VTOT) | Higher | Decreased | mdpi.com |

| Oxygen & Nitrogen Content | Lower | Increased | mdpi.com |

| Ni(II) Adsorption Capacity | Standard | Superior/Enhanced | bohrium.com |

| Adsorption Mechanisms | Surface Complexation, Cation Exchange, Electrostatic Interaction | bohrium.commdpi.com |

Research on Copper Recovery and Reuse from Waste Streams

The formation of the stable, soluble tetraamminecopper(II) complex is a cornerstone of several hydrometallurgical processes for copper recovery and reuse, especially from low-grade ores, electronic waste, and industrial effluents. frontiersin.orghep.com.cnconfex.com

Ammoniacal leaching is a selective process that utilizes ammonia-based solutions to dissolve copper, forming the [Cu(NH₃)₄]²⁺ complex. frontiersin.orgnih.gov This method is advantageous for treating materials containing other metals like iron or aluminum, as these metals typically hydrolyze and precipitate as insoluble oxides or hydroxides in the alkaline ammoniacal solution, allowing for a clean separation and yielding a pregnant leach solution with a low level of impurities. hep.com.cnconfex.comresearchgate.net This technique is particularly relevant for recovering copper from complex electronic waste, such as printed circuit boards. hep.com.cnconfex.com

Once copper is solubilized as the tetraamminecopper(II) complex, various technologies can be employed for its recovery from the solution:

Electro-electrodialysis (EED): This electrochemical process uses ion-exchange membranes to recover copper from ammoniacal solutions. frontiersin.orgresearchgate.net Research has shown that the EED process can effectively produce a cathodic deposit of copper while preventing the destruction of the ammonia complexing agent, which can then be reused in the leaching stage. frontiersin.org Studies on synthetic ammoniacal copper solutions demonstrated that an increase in current density leads to a higher current efficiency, which is contrary to what is observed in traditional sulfuric acid systems. frontiersin.orgnih.govresearchgate.net

Ion Flotation: This technique has been shown to effectively recover copper from dilute ammoniacal leachates. In one study, sodium dodecyl sulfate (SDS) was used as a surfactant to float the copper. The process recovered 85% of the copper by forming a colloidal sublate of tetraamminecopper(II) dodecyl sulfate, Cu(NH₃)₄₂. kuleuven.be

Crystallization from Waste Solutions: A patented method describes the production of tetraamminecopper(II) sulfate monohydrate directly from spent etching solutions used in the manufacturing of printed circuit boards. google.com These waste streams, which contain copper, ammonia, and ammonium (B1175870) salts, serve as the source materials. By adjusting the molar ratios and pH and then adding a water-miscible solvent like ethanol (B145695) or isopropanol, the solubility of the complex is reduced, causing it to crystallize out of the solution. google.com This approach provides a method for utilizing toxic industrial waste to produce a valuable chemical product. google.com

Table 2: Electro-Electrodialysis (EED) Performance for Copper Recovery from Ammoniacal Solutions This table presents key findings from a study on copper recovery using an EED process with synthetic solutions containing the tetraamminecopper(II) complex.

| Parameter Varied | Effect on Current Efficiency | Effect on Cell Voltage | Reference |

|---|---|---|---|

| Increasing Copper Concentration | Decreases | Decreases | frontiersin.orgnih.gov |

| Increasing Excess Ammonia | Decreases | Decreases (due to increased conductivity) | frontiersin.org |

| Increasing Current Density (e.g., 200 to 500 A·m−2) | Increases | Increases | frontiersin.orgresearchgate.net |

Environmental Fate and Transformation of the Complex in Natural Matrices

The environmental behavior of tetraamminecopper(II) sulfate is dictated by its chemical properties, including its high water solubility and its stability under specific conditions. wikipedia.orgnih.gov When released into the environment, its primary hazard is its toxicity to aquatic life. nih.govchemicalbook.com

The complex is stable in aqueous solution but can undergo transformations depending on environmental factors:

Hydrolysis: The solid compound tends to hydrolyze when exposed to moist air, gradually releasing ammonia. wikipedia.org

pH-Dependent Dissociation: The stability of the complex is highly dependent on pH. frontiersin.org In acidic environments (pH below 4), the complex breaks down, releasing free Cu²⁺ ions, which are mobile. frontiersin.org In alkaline conditions around pH 9, the tetraamminecopper(II) complex is the dominant species. frontiersin.org This pH-dependent equilibrium influences its bioavailability and interaction with other environmental components.

Thermal Decomposition: When heated, the complex is not stable. At temperatures around 120°C, it begins to decompose, giving off ammonia. nih.gov Higher temperatures lead to the formation of copper oxides and sulfur oxides. A recent study on temperature-responsive microrobots noted the thermal decomposition of the complex as a key part of its sensing mechanism. nih.gov

Interaction with Natural Sorbents: The complex interacts with natural materials in soil and water. Studies on the adsorption of copper onto modified mineral adsorbents show that copper can be leached from the adsorbent using an ammonia solution, which mobilizes the copper by forming the deep blue tetraamminecopper(II) complex. imwa.info Conversely, research on modifying natural sorbents like granulated activated carbon and clinoptilolite with copper ions is being conducted for antimicrobial applications. nih.gov

Biodegradation: The fate of the complex in soil and its interaction with microorganisms is an area of study. The complex itself is used as a fungicide. google.comncats.io Some research has analyzed the biodegradation of wood treated with a copper-ammonia solution, indicating that the complex can be subject to biological processes, though the products of degradation are considered less toxic than the compound itself. researchgate.netuct.ac.za In wastewater treatment, the formation of copper-ammonia complexes can inhibit microbial processes, but methods like struvite formation can be used to break down the complex by depriving it of ammonia, thus allowing for the simultaneous removal of both ammonia and copper. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure and bonding in transition metal complexes. For the tetraamminecopper(II) cation, [Cu(NH₃)₄]²⁺, DFT calculations have been employed to determine its ground state geometry, analyze the nature of the copper-ligand bonds, and understand its electronic properties.

Studies on mixed ammine-aqua copper(II) complexes, [Cu(NH₃)m(H₂O)n]²⁺, have shown that four-coordinated structures are the most stable for Cu(II). researchgate.net DFT calculations, often using hybrid functionals like B3LYP or B3PW91 with basis sets such as 6-31+G(d) or LANL2DZ, reveal that the geometry of the [Cu(NH₃)₄]²⁺ ion is typically a distorted square planar structure, a consequence of the d⁹ electronic configuration of Cu(II) and the Jahn-Teller effect. researchgate.net The solid-state structure of tetraamminecopper(II) sulfate (B86663) monohydrate shows a square pyramidal geometry for the [Cu(NH₃)₄(H₂O)]²⁺ cation, with Cu-N bond lengths of approximately 210 pm and a longer Cu-O bond of 233 pm. wikipedia.org

To analyze the bonding characteristics, methods like Natural Population Analysis (NPA) and Morokuma interaction energy decomposition are used. researchgate.net NPA calculations typically show a significant charge transfer from the nitrogen atoms of the ammonia (B1221849) ligands to the central copper(II) ion. This charge donation is a key factor in the stability of the complex. The analysis indicates that ammonia, being more polarizable, forms stronger bonds with copper compared to water, which explains why ammonia molecules preferentially occupy the first solvation shell in mixed ligand systems. researchgate.net

| Parameter | Typical Value / Method | Finding |

|---|---|---|

| DFT Functional | B3LYP, B3PW91 | Provides a good balance of accuracy and computational cost for transition metal complexes. researchgate.net |

| Basis Set | LANL2DZ, 6-31+G(d), 6-311++G(2df,2pd) | Used to describe the spatial distribution of electrons around the nuclei. researchgate.net |

| Predicted Geometry | Distorted Square Planar / Trigonal Bipyramidal | The geometry around the Cu(II) center is influenced by the specific ligands and Jahn-Teller distortion. |

| Bonding Analysis | Natural Population Analysis (NPA) | Confirms charge transfer from ammonia ligands to the copper(II) ion. researchgate.net |

Computational Modeling of Reaction Energetics and Transition States

Computational modeling is crucial for understanding the energetics of chemical reactions, including ligand exchange, decomposition, and redox processes. By calculating the potential energy surfaces, researchers can identify transition states and determine activation energies, providing a detailed picture of reaction mechanisms.

For instance, studies on the thermal decomposition of the related compound tetraamminecopper(II) permanganate (B83412), Cu(NH₃)₄₂, show that the process is not a simple loss of ammonia ligands. mdpi.com Instead, it involves an unusual intramolecular redox reaction between the ammonia ligands and the permanganate anion, which occurs at temperatures below 100°C. researchgate.net The reaction starts at a lower temperature than the typical loss of ammonia from the [Cu(NH₃)₄]²⁺ cation, indicating a solid-state redox reaction facilitated by N-H···O-Mn hydrogen bonds. mdpi.com Computational studies can model the pathways for such complex solid-state reactions, calculating the relative energies of intermediates and transition states to explain the observed products, such as copper manganese oxides and ammonium (B1175870) nitrate (B79036). mdpi.comresearchgate.net

Similarly, the energetics of ligand substitution reactions can be modeled. DFT calculations on analogous zinc-ammine complexes show that the initial step of hydrolysis is the addition of a water molecule to the coordination sphere, an exothermic process. researchgate.net The subsequent loss of an ammonia ligand is less favorable than the loss of a water ligand, but it is not prohibited. These calculations provide energy values for each step, helping to rationalize the reaction pathways.

| Reaction Step | Calculated Enthalpy (kcal/mol) | Interpretation |

|---|---|---|

| Water Addition: [Zn(NH₃)₄]²⁺ + H₂O → [Zn(NH₃)₄(H₂O)]²⁺ | ~ -27 | Exothermic process, indicating a favorable initial step for hydrolysis. researchgate.net |

| Water Loss: [Zn(NH₃)₄(H₂O)]²⁺ → [Zn(NH₃)₄]²⁺ + H₂O | ~ +27 | Endothermic, requires energy input. researchgate.net |

| Ammonia Loss: [Zn(NH₃)₄(H₂O)]²⁺ → [Zn(NH₃)₃(H₂O)]²⁺ + NH₃ | ~ +32 | More endothermic than water loss, making ammonia substitution less favorable but possible. researchgate.net |

Molecular Dynamics Simulations of Complex Interactions in Solution

Molecular Dynamics (MD) simulations are used to study the behavior of molecules and ions over time, providing a dynamic picture of their interactions in solution. For tetraamminecopper(II) sulfate, MD simulations can model the [Cu(NH₃)₄]²⁺ cation in an aqueous environment, revealing details about its solvation structure, the stability of the complex, and the dynamics of ligand exchange.

MD simulations typically place the complex ion in a periodic box filled with water molecules (e.g., TIP3P water model) and run for several nanoseconds. nih.gov These simulations show how water molecules arrange themselves around the complex in solvation shells. Quantum mechanical/molecular mechanical (QM/MM) hybrid methods are often employed, where the complex itself is treated with a higher level of theory (QM) while the surrounding solvent is treated with a classical force field (MM). researchgate.netnih.gov

Studies on the [Cu(NH₃)₄]²⁺ complex in water show that the ammonia ligands are strongly bound to the copper ion. nih.gov The simulations can track the Cu-N bond distances and angles, revealing the dynamic nature of the Jahn-Teller distortion. researchgate.net Furthermore, MD simulations are instrumental in studying ligand-binding events and the kinetic properties of these processes, which are difficult to probe experimentally. rsc.org For example, simulations can reveal the mechanism and timescale of the exchange of ammonia ligands with water molecules from the solvent, a key process in the hydrolysis of the complex.

Quantum Chemical Approaches to Spectroscopic Property Prediction

Quantum chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be directly compared with experimental spectra. The deep blue color of tetraamminecopper(II) sulfate is a hallmark of its electronic spectrum, arising from d-d electronic transitions.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic excitation energies, which correspond to the absorption bands seen in UV-Vis spectroscopy. arxiv.org For copper(II) complexes, TD-DFT calculations can predict the energies of the d-d transitions. Studies on related copper(II) tetramine (B166960) complexes have shown that the most intense bands in the electronic spectra often result from transitions such as d(xz), d(yz) → d(z²) or d(x²-y²), d(xy) → d(z²).

Future Research Directions and Emerging Applications

Integration in Multifunctional Materials

The potential of tetraamminecopper(2+) sulfate (B86663) extends to the development of sophisticated materials that possess multiple, often synergistic, functionalities. Research is increasingly focused on incorporating this complex into various matrices to create advanced composites.

A notable area of research is in environmental remediation. Scientists have successfully synthesized nanocomposite hydrogels based on sodium alginate and poly(acrylic acid) that incorporate tetraamminecopper(II) sulfate. scispace.comnih.gov These hydrogels function as highly efficient adsorbents for organic dyes, such as Crystal Violet and Malachite Green, from wastewater. nih.gov The presence of the copper complex within the hydrogel structure enhances the adsorption capacity due to a large contact area and specific chemical interactions. researchgate.net Research indicates that these nanocomposite hydrogels can achieve removal efficiencies exceeding 96% and can be reused for multiple cycles with minimal loss of performance. nih.gov

Another application is the modification of materials like activated carbon. By treating powdered activated carbon (PAC) with tetraamminecopper(II) sulfate, researchers have created a modified adsorbent with enhanced capabilities for removing heavy metals, such as nickel (Ni(II)), from aqueous solutions. mdpi.com The modification process introduces nitrogen-containing functional groups and copper sites onto the carbon surface, which significantly improves the adsorption performance compared to unmodified PAC. mdpi.com

Beyond environmental applications, tetraamminecopper(2+) sulfate serves as a precursor or additive in other functional materials. Its historical connection to Schweizer's reagent, used for dissolving cellulose (B213188) to produce cuprammonium rayon, highlights its role in polymer processing. why.gr Modern research explores its use as an additive in concrete to impart water resistance and disinfectant qualities. why.gr Furthermore, the complex is utilized in corrosion studies to understand and mitigate the "season cracking" phenomenon in brass and other copper alloys exposed to ammonia (B1221849).

Table 1: Performance of this compound-based Materials in Environmental Applications

| Material | Target Pollutant | Removal Efficiency | Key Finding | Reference(s) |

|---|---|---|---|---|

| Sodium alginate/poly(acrylic acid) Nanocomposite Hydrogel | Crystal Violet, Malachite Green | > 96% | High adsorption due to large contact area; reusable for up to eight cycles. | nih.gov |

Exploration in Supramolecular Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions between molecules, is a field where simple coordination complexes can serve as powerful models for understanding complex biological and chemical systems. This compound is a classic example used to illustrate fundamental principles like the chelate and macrocyclic effects.

The formation of the tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, from a hydrated copper(II) ion and four separate ammonia molecules is significantly less favorable than the formation of a copper complex with a single, pre-organized chelating ligand containing four nitrogen atoms. dokumen.pub This difference in stability, which can be orders of magnitude, demonstrates the chelate effect and the principle of preorganization, a cornerstone of host-guest chemistry. dokumen.pub By studying the thermodynamics of the formation of [Cu(NH₃)₄]SO₄, researchers gain insights into the entropic and enthalpic factors that govern molecular recognition and self-assembly. dokumen.pub

Future research in this area involves using the tetraamminecopper(II) cation as a building block or template in the construction of more elaborate supramolecular architectures. Its defined square planar geometry and the potential for the ammonia ligands to participate in hydrogen bonding make it an attractive component for designing crystal lattices, metal-organic frameworks (MOFs), and host-guest systems. These studies are crucial for developing new materials for gas storage, separation, and catalysis.

Advanced Characterization Techniques for In-situ Studies

Understanding the precise mechanisms of reactions involving this compound requires advanced analytical methods that can monitor the species present under real-time, or in-situ, conditions. The deep blue color of the [Cu(NH₃)₄]²⁺ ion makes it particularly amenable to spectroscopic techniques. wikipedia.org

Modern research increasingly employs a suite of powerful characterization tools to study the compound's behavior. For instance, in-situ X-ray Absorption Near Edge Structure (XANES) spectroscopy has been used in studies where tetraamminecopper(II) sulfate solutions serve as a reference standard for the Cu(II) oxidation state. rsc.org This allows researchers to track changes in the copper ion's oxidation state and coordination environment during catalytic processes, such as the selective catalytic reduction of nitrogen oxides over copper-exchanged zeolites. rsc.org

Other techniques like in-situ Diffuse Reflectance UV-vis and operando Infrared (IR) spectroscopy provide complementary information on the electronic structure and vibrational modes of the complex and its reaction intermediates. rsc.org The decomposition of tetraamminecopper(II) sulfate has been investigated using a combination of UV-visible emission, IR absorption, and X-ray diffraction, providing insights into the decomposition mechanisms. scispace.com These advanced, time-resolved methods are critical for designing more efficient catalysts and for understanding the synthesis of materials where the complex is a precursor, such as the formation of copper manganite oxides from a [tetraamminecopper(II)] permanganate (B83412) precursor. mdpi.comacs.org

Interdisciplinary Research with Biological and Nanoscience Fields

The intersection of chemistry, biology, and nanoscience provides a fertile ground for new applications of this compound. Research in these interdisciplinary areas is leveraging the compound's properties at the nanoscale and its interactions with biological systems.